N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 476434-08-9
VCID: VC5073503
InChI: InChI=1S/C25H21ClFN5O3S/c1-35-19-12-6-16(7-13-19)24(34)28-14-22-30-31-25(32(22)21-5-3-2-4-20(21)26)36-15-23(33)29-18-10-8-17(27)9-11-18/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33)
SMILES: COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SCC(=O)NC4=CC=C(C=C4)F
Molecular Formula: C25H21ClFN5O3S
Molecular Weight: 525.98

N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

CAS No.: 476434-08-9

VCID: VC5073503

Molecular Formula: C25H21ClFN5O3S

Molecular Weight: 525.98

* For research use only. Not for human or veterinary use.

N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide - 476434-08-9

Description

Synthesis

The synthesis of N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of the triazole ring through cyclization reactions.

  • Introduction of the chlorophenyl and fluorophenyl substituents via electrophilic aromatic substitution.

  • Final coupling reactions to attach the methoxybenzamide moiety.

Careful control of reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity.

Mechanism of Action

Research indicates that compounds with similar structures exhibit significant anti-cancer properties. The mechanism of action for this compound is primarily linked to its role as an inhibitor of histone deacetylases (HDACs). By inhibiting these enzymes, the compound can alter gene expression patterns associated with various diseases, particularly cancer.

Biological Activity

N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has been studied for its potential applications in:

  • Anticancer Activity: Inducing cell cycle arrest and apoptosis in cancer cells.

  • Antimicrobial Properties: Exhibiting activity against various bacterial strains.

Research Findings

Recent studies have demonstrated that triazole derivatives can possess a broad spectrum of biological activities, including antibacterial and antifungal properties. For instance, compounds similar to N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide have shown promising results in inhibiting methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

CAS No. 476434-08-9
Product Name N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Molecular Formula C25H21ClFN5O3S
Molecular Weight 525.98
IUPAC Name N-[[4-(2-chlorophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Standard InChI InChI=1S/C25H21ClFN5O3S/c1-35-19-12-6-16(7-13-19)24(34)28-14-22-30-31-25(32(22)21-5-3-2-4-20(21)26)36-15-23(33)29-18-10-8-17(27)9-11-18/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33)
Standard InChIKey HJVCXRNGYVJPOE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SCC(=O)NC4=CC=C(C=C4)F
Solubility not available
PubChem Compound 4530371
Last Modified Aug 17 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator